molecular formula C5H7Cl2NO B12362166 4,6-Dichloropiperidin-2-one

4,6-Dichloropiperidin-2-one

Cat. No.: B12362166
M. Wt: 168.02 g/mol
InChI Key: MCXMVDCEBQOQSQ-UHFFFAOYSA-N
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Description

4,6-Dichloropiperidin-2-one is a chemical compound belonging to the piperidine family, characterized by a six-membered ring containing one nitrogen atom and five carbon atoms. The presence of two chlorine atoms at the 4th and 6th positions of the piperidine ring makes this compound particularly interesting for various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloropiperidin-2-one typically involves the chlorination of piperidin-2-one. One common method includes the use of thionyl chloride (SOCl₂) as a chlorinating agent under reflux conditions. The reaction is carried out in an inert solvent such as dichloromethane, and the product is purified through crystallization or distillation.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the chlorination of piperidin-2-one using chlorine gas in the presence of a catalyst, followed by purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloropiperidin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form piperidin-2-one derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of more complex piperidine derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide (NaNH₂) or thiourea in polar solvents.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Major Products:

    Substitution: Formation of N-substituted piperidin-2-one derivatives.

    Reduction: Formation of piperidin-2-one.

    Oxidation: Formation of piperidine-2,6-dione derivatives.

Scientific Research Applications

4,6-Dichloropiperidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor binding studies.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dichloropiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

    4,6-Dichloropyrimidine: Shares a similar structure but with a pyrimidine ring.

    2,6-Dichloropiperidine: Similar structure with chlorine atoms at different positions.

    4-Chloropiperidine: Contains only one chlorine atom.

Uniqueness: 4,6-Dichloropiperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and specialized applications in various fields.

Properties

Molecular Formula

C5H7Cl2NO

Molecular Weight

168.02 g/mol

IUPAC Name

4,6-dichloropiperidin-2-one

InChI

InChI=1S/C5H7Cl2NO/c6-3-1-4(7)8-5(9)2-3/h3-4H,1-2H2,(H,8,9)

InChI Key

MCXMVDCEBQOQSQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)NC1Cl)Cl

Origin of Product

United States

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